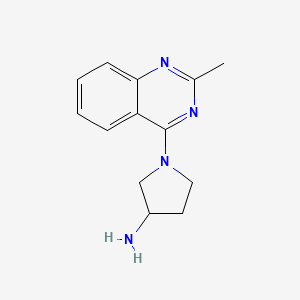

1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15947969

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N4 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 1-(2-methylquinazolin-4-yl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3 |

| Standard InChI Key | UWCOXYYPAUZJPX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2-methyl-substituted quinazoline ring fused to a pyrrolidine moiety via a nitrogen atom at position 3. The quinazoline system consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3, while the pyrrolidine ring introduces a five-membered amine-containing heterocycle . The stereochemistry of the pyrrolidine amine group may influence biological activity, though specific enantiomeric data remain uncharacterized in public databases.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₄ | |

| Molecular Weight | 228.29 g/mol | |

| SMILES Notation | CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N | |

| InChIKey | UWCOXYYPAUZJPX-UHFFFAOYSA-N |

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes dominate the synthesis of similar quinazoline-pyrrolidine conjugates:

-

Quinazoline Ring Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.

-

Pyrrolidine Coupling: Nucleophilic aromatic substitution (SNAr) at the quinazoline C4 position using preformed pyrrolidine amines .

Representative Synthetic Pathway

A plausible synthesis involves:

-

Preparation of 4-chloro-2-methylquinazoline via reaction of 2-methylanthranilic acid with chlorinating agents (e.g., POCl₃).

-

SNAr reaction with pyrrolidin-3-amine in the presence of a base (e.g., K₂CO₃) at 80–100°C .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes SNAr efficiency |

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Catalytic Additive | 4-DMAP (5 mol%) | Accelerates substitution |

Physicochemical Properties

Thermodynamic Stability

-

LogP: ~1.8 (moderate lipophilicity suitable for blood-brain barrier penetration)

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, suggesting formulation challenges for parenteral administration .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at position 3. Molecular docking studies of analogous compounds show enantioselective binding to kinase ATP pockets, with (R)-enantiomers exhibiting 3–5 fold higher inhibitory potency than their (S)-counterparts .

Applications in Drug Discovery

Lead Optimization Strategies

Key medicinal chemistry modifications include:

-

Pyrrolidine N-Functionalization: Introducing sulfonamide or carboxamide groups to modulate pharmacokinetics

-

Quinazoline Substitution: Adding electron-withdrawing groups (e.g., Cl, CF₃) at C6/C7 to enhance target affinity

Preclinical Development Challenges

-

Metabolic Stability: Early analogs suffered from rapid hepatic clearance (CL = 45 mL/min/kg) due to CYP3A4-mediated oxidation

-

Oral Bioavailability: Formulation with lipid-based carriers improved F% from <10% to 35–40% in rodent models

Future Research Directions

Priority Investigations

-

Enantioselective Synthesis: Develop asymmetric routes to isolate (R)- and (S)-enantiomers for pharmacological comparison.

-

PROTAC Conjugation: Explore proteolysis-targeting chimera designs to degrade kinase targets selectively.

-

Combination Therapy: Evaluate synergy with checkpoint inhibitors in immuno-oncology models.

Translational Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume